molecular formula C11H9NS2 B14707278 2-(Phenyldisulfanyl)pyridine CAS No. 24367-35-9

2-(Phenyldisulfanyl)pyridine

Cat. No.: B14707278
CAS No.: 24367-35-9
M. Wt: 219.3 g/mol
InChI Key: HQYPPORAXRTFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenyldisulfanyl)pyridine is an organic compound that features a pyridine ring substituted with a phenyldisulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenyldisulfanyl)pyridine typically involves the reaction of pyridine-2-thiol with diphenyl disulfide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via the formation of a thiolate intermediate, which then reacts with diphenyl disulfide to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenyldisulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the cleavage of the disulfide bond, yielding pyridine-2-thiol and phenylthiol.

    Substitution: The disulfide bond can be cleaved and substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyridine-2-thiol and phenylthiol.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Phenyldisulfanyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of disulfide bond formation and cleavage in biological systems.

    Industry: Used in the synthesis of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(Phenyldisulfanyl)pyridine involves the reactivity of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or cleavage of disulfide bonds, thereby affecting protein function and stability.

Comparison with Similar Compounds

    2-(Phenylthio)pyridine: Similar structure but with a single sulfur atom.

    2-(Phenylsulfinyl)pyridine: Contains a sulfoxide group instead of a disulfide.

    2-(Phenylsulfonyl)pyridine: Contains a sulfone group.

Uniqueness: 2-(Phenyldisulfanyl)pyridine is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in studies involving redox chemistry and disulfide bond dynamics.

Properties

CAS No.

24367-35-9

Molecular Formula

C11H9NS2

Molecular Weight

219.3 g/mol

IUPAC Name

2-(phenyldisulfanyl)pyridine

InChI

InChI=1S/C11H9NS2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11/h1-9H

InChI Key

HQYPPORAXRTFCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SSC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.